(Z)-N-[(2R)-1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide (Z)-N-[(2R)-1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo.
Brand Name: Vulcanchem
CAS No.: 616884-63-0
VCID: VC0004407
InChI: InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol

(Z)-N-[(2R)-1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide

CAS No.: 616884-63-0

Inhibitors

VCID: VC0004407

Molecular Formula: C27H45NO3

Molecular Weight: 431.7 g/mol

(Z)-N-[(2R)-1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide - 616884-63-0

CAS No. 616884-63-0
Product Name (Z)-N-[(2R)-1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
IUPAC Name (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Standard InChI InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
Standard InChIKey ICDMLAQPOAVWNH-HAAQQRBASA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO
SMILES CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Appearance Assay:≥98%A crystalline solid
Description Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo.
Synonyms (9Z)-N-[1-((R)-4-Hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide
PubChem Compound 6604915
Last Modified Nov 11 2021
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